molecular formula C17H18N6O3S B2565260 2-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2034269-90-2

2-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2565260
CAS No.: 2034269-90-2
M. Wt: 386.43
InChI Key: SDKAXFYQINUHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a heterocyclic compound featuring a triazole core linked to an azetidine ring, a sulfonyl group, and a benzonitrile moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Triazole: Known for hydrogen-bonding capacity and metabolic stability.
  • Azetidine: A strained four-membered ring that influences conformational rigidity.
  • Sulfonyl group: Enhances solubility and serves as a hydrogen-bond acceptor.
  • Benzonitrile: Contributes to π-stacking interactions and polarity.

Properties

IUPAC Name

2-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c18-8-13-4-1-2-5-16(13)27(25,26)22-11-15(12-22)23-10-14(19-20-23)9-21-7-3-6-17(21)24/h1-2,4-5,10,15H,3,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKAXFYQINUHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Insights :

  • High yields in suggest that triazole formation via azide precursors is efficient, but the target compound’s azetidine-sulfonyl linkage may require additional optimization steps.

Spectroscopic and Crystallographic Data

Spectroscopic Comparisons

  • Benzonitrile IR Stretch :
    • Target compound: Expected C≡N stretch near 2228 cm⁻¹ (similar to ).
    • Compound : Observed at 2228 cm⁻¹ (ATR-IR) .
  • Triazole/Azetidine NMR :
    • Compound : Pyrrolidine protons resonate at δ 2.42–5.93 ppm (¹H NMR) .
    • Compound : Pyrazole protons at δ 5.93 ppm (¹H) and 100.0 ppm (¹³C) .

Crystallographic Trends

  • Compound exhibits a twisted pyrrolidine ring (deviation: 0.159 Å) stabilized by N–H···N hydrogen bonds, forming 2D networks .
  • The target compound’s azetidine ring is expected to adopt a planar or slightly puckered conformation , with sulfonyl groups facilitating intermolecular interactions (e.g., S=O···H–N).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.